
Sodium (nitrilotriacetato)strontate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (nitrilotriacetato)strontate is a coordination compound that involves the chelation of strontium ions by nitrilotriacetic acid (NTA) ligands. This compound is of interest due to its potential applications in various fields, including environmental science, materials science, and industrial chemistry. The nitrilotriacetic acid component acts as a chelating agent, forming stable complexes with metal ions, which can be utilized in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (nitrilotriacetato)strontate typically involves the reaction of nitrilotriacetic acid with strontium salts in the presence of sodium hydroxide. The general reaction can be represented as follows: [ \text{NTA} + \text{Sr(OH)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions where nitrilotriacetic acid is reacted with strontium hydroxide and sodium hydroxide under controlled conditions. The reaction mixture is then purified to isolate the desired product.
Types of Reactions:
Chelation: this compound primarily undergoes chelation reactions where the NTA ligand forms stable complexes with metal ions.
Substitution: The compound can participate in substitution reactions where the strontium ion can be replaced by other metal ions under appropriate conditions.
Common Reagents and Conditions:
Chelation: Reagents such as nitrilotriacetic acid and strontium salts are used under basic conditions (presence of sodium hydroxide).
Substitution: Metal salts (e.g., calcium chloride, magnesium sulfate) can be used to replace strontium in the complex.
Major Products Formed:
Chelation: this compound.
Substitution: Complexes with other metal ions, such as calcium (nitrilotriacetato) or magnesium (nitrilotriacetato).
科学的研究の応用
Sodium (nitrilotriacetato)strontate has several applications in scientific research:
Environmental Science: Used in water treatment processes to remove heavy metals by chelation.
Materials Science: Employed in the synthesis of advanced materials, such as strontium titanate, which has applications in electronics and catalysis.
Industrial Chemistry: Utilized as a chelating agent in various industrial processes to stabilize metal ions and prevent precipitation.
作用機序
The mechanism of action of sodium (nitrilotriacetato)strontate involves the chelation of metal ions by the nitrilotriacetic acid ligand. The NTA ligand forms a stable, tridentate complex with the strontium ion, effectively sequestering it and preventing it from participating in unwanted side reactions. This chelation process is driven by the formation of strong coordinate bonds between the nitrogen and oxygen atoms of the NTA ligand and the strontium ion .
類似化合物との比較
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent that forms stable complexes with metal ions.
Iminodiacetic acid (IDA): A chelating agent similar to NTA but with fewer carboxylate groups.
Uniqueness: Sodium (nitrilotriacetato)strontate is unique due to its specific chelation properties with strontium ions, making it particularly useful in applications where strontium stabilization is required. Compared to EDTA and IDA, NTA forms slightly less stable complexes but is often preferred due to its lower cost and environmental impact .
特性
CAS番号 |
92988-11-9 |
|---|---|
分子式 |
C6H6NNaO6Sr |
分子量 |
298.72 g/mol |
IUPAC名 |
sodium;strontium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na.Sr/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+1;+2/p-3 |
InChIキー |
JJKPPCRRBKECFL-UHFFFAOYSA-K |
正規SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


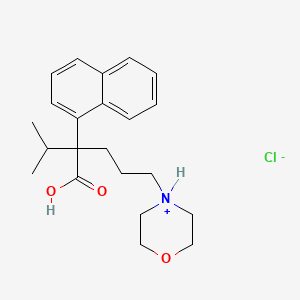
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

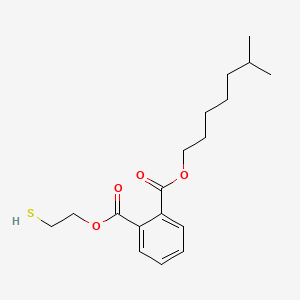
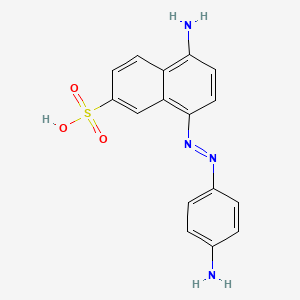

![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
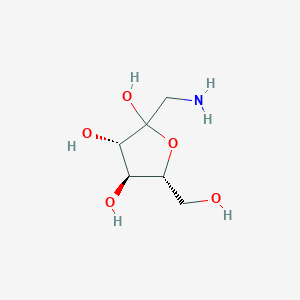
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
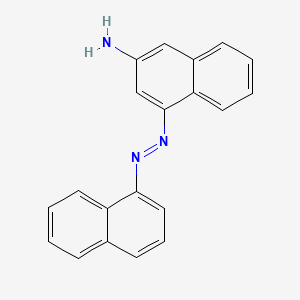
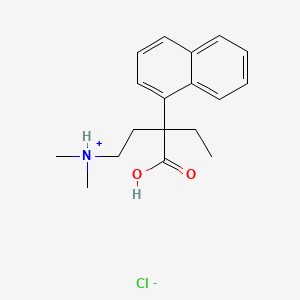
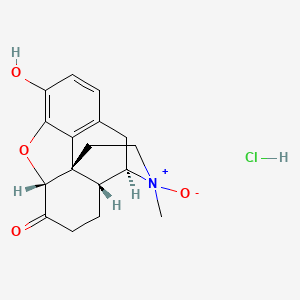
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
